![molecular formula C23H29N3O2S B397275 2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B397275.png)
2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a complex organic compound with the molecular formula C23H29N3O2S and a molecular weight of 411.6 g/mol. This compound features a benzamide core substituted with a tetrahydro-1-benzothiophene ring and a piperazine moiety, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the tetrahydro-1-benzothiophene ring, and the attachment of the piperazine moiety. Common synthetic routes may involve:
Formation of the Benzamide Core: This step often involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Tetrahydro-1-benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Attachment of the Piperazine Moiety: This step typically involves the reaction of the intermediate compound with 1-methylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N- { [ (2R)-1- (methoxyacetyl)-4- (3-pyridinylcarbonyl)-2-piperazinyl]carbonyl}-O-methyl-L-tyrosinate
- N-Methyl-1,2-phenylenediamine
Uniqueness
2-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is unique due to its specific structural features, such as the combination of a benzamide core, a tetrahydro-1-benzothiophene ring, and a piperazine moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C23H29N3O2S |
|---|---|
Peso molecular |
411.6g/mol |
Nombre IUPAC |
2-methyl-N-[6-methyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C23H29N3O2S/c1-15-8-9-18-19(14-15)29-22(24-21(27)17-7-5-4-6-16(17)2)20(18)23(28)26-12-10-25(3)11-13-26/h4-7,15H,8-14H2,1-3H3,(H,24,27) |
Clave InChI |
SCGZPMFTBCWYSM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4C |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(2,2-dimethoxyethyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylurea](/img/structure/B397193.png)
![4-BUTYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B397197.png)
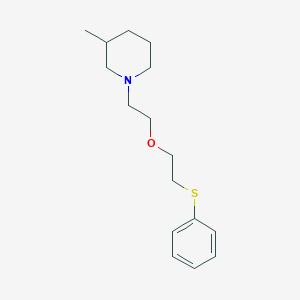
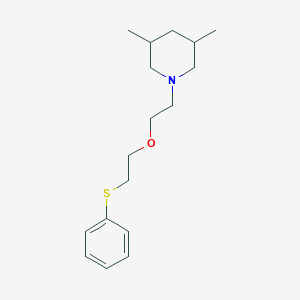
![2-(2,6-Dimethyl-4-morpholinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B397201.png)
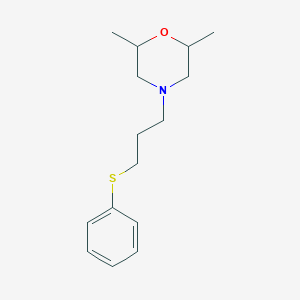
![2-chloro-10-[3-chloro-5-fluoro-2,6-di(1-piperidinyl)-4-pyridinyl]-10H-phenothiazine](/img/structure/B397203.png)
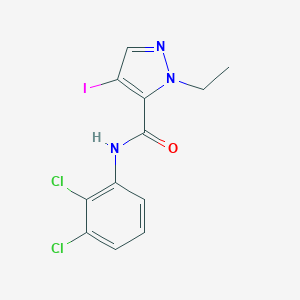

![N-[2-[benzyl-[2-(4-methylanilino)-2-oxo-1-pyridin-4-ylethyl]amino]-2-oxoethyl]benzamide](/img/structure/B397209.png)
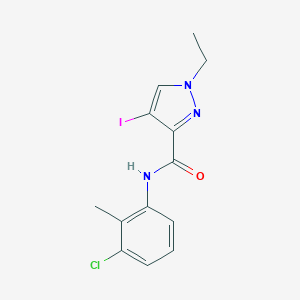
![N-(2-{(2-furylmethyl)[2-oxo-1-(4-pyridinyl)-2-(4-toluidino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B397212.png)
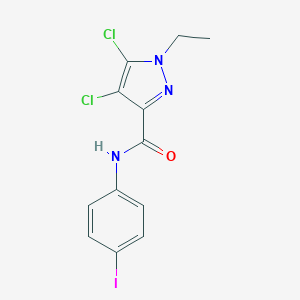
![N-(2-{(2-furylmethyl)[2-(4-methoxyanilino)-2-oxo-1-(4-pyridinyl)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B397216.png)
